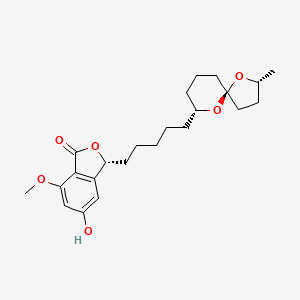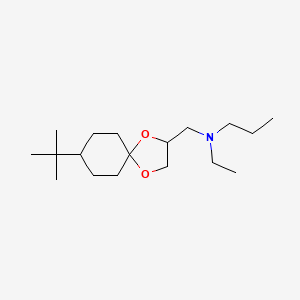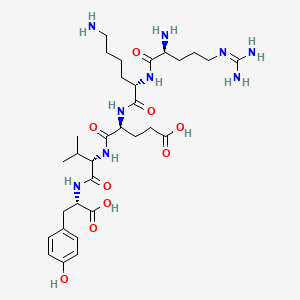
Tetraconazole
Descripción general
Descripción
Tetraconazole is a systemic broad-spectrum triazole fungicide . It is used to control a large number of fungi like Ascomycetes, Basidiomycetes, and Deuteromycetes especially Sphaerotheca fuliginea on cucumber and Erysiphe graminis on wheat . Tetraconazole alters the methionine and ergosterol biosynthesis pathways in Saccharomyces yeasts promoting changes on volatile derived compounds .
Synthesis Analysis
The synthesis of Tetraconazole involves the fluorination of 2- (2,4- dichlorophenyl) -3- (1 H -1, 2, 4-triazol-1-yl) propan-1-ol . Another synthetic method involves using 2,4-dichlorobenzene acetic acid as raw material and preparing via a reflux reaction to obtain a compound 1; then esterifying the compound 1 to prepare and obtain a compound 2; and finally carrying out addition on the compound 2 to prepare and obtain a compound 3 .Molecular Structure Analysis
The molecular formula of Tetraconazole is C13H11Cl2F4N3O . The average mass is 372.146 Da and the monoisotopic mass is 371.021515 Da .Chemical Reactions Analysis
Tetraconazole may exert its antifungal activity by disrupting normal fungal cell membrane permeability . The degradation half-lives of tetraconazole varied from 69 to 87 days, depending on the three application concentrations .Aplicaciones Científicas De Investigación
Tetraconazole: A Comprehensive Analysis of Scientific Research Applications
Agricultural Fungicide: Tetraconazole is widely used as a triazole fungicide in agriculture to protect crops against a variety of fungal diseases. Its application helps in maintaining crop health and improving yield.
Soil Microbial Community Impact: Research has shown that tetraconazole affects the soil microbial community structure, including the ratios of Gram-negative to Gram-positive bacteria and fungal to bacterial fatty acids. This is crucial for understanding the ecological impact of tetraconazole use in agriculture .
Plant Metabolism Studies: Studies have investigated the metabolism of tetraconazole in various plants following foliar application, which is important for assessing the environmental fate and potential residues in food crops .
Mecanismo De Acción
Target of Action
Tetraconazole is a triazole fungicide that primarily targets fungi, particularly those causing diseases in crops . The primary target of tetraconazole within these organisms is the enzyme cytochrome P450 14-alpha-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
Tetraconazole interacts with its target by inhibiting the activity of cytochrome P450 14-alpha-demethylase . This inhibition disrupts the synthesis of ergosterol, leading to an accumulation of lanosterol and other methylated sterols, and a decrease in ergosterol concentration . The depletion of ergosterol disrupts the structure and function of the fungal cell membrane, leading to inhibition or cessation of fungal growth .
Biochemical Pathways
The primary biochemical pathway affected by tetraconazole is the ergosterol biosynthesis pathway . By inhibiting cytochrome P450 14-alpha-demethylase, tetraconazole prevents the conversion of lanosterol to ergosterol . This disruption affects the integrity of the fungal cell membrane, impairing many of its functions and ultimately inhibiting the growth of the fungus .
Pharmacokinetics
It is known that tetraconazole has good oral bioavailability and is envisaged as being able to penetrate the blood-brain barrier . It is also known to interact with P-glycoprotein and hepatic cytochromes . These properties may impact the bioavailability and overall effectiveness of tetraconazole.
Result of Action
The primary molecular effect of tetraconazole’s action is the disruption of the fungal cell membrane due to ergosterol depletion . This leads to a decrease or cessation of fungal growth . On a cellular level, tetraconazole has been shown to decrease the soil microbial biomass and activity and change the structures of the soil microbial community .
Action Environment
Environmental factors can influence the action, efficacy, and stability of tetraconazole. For instance, the degradation half-lives of tetraconazole in soil can vary depending on the application concentrations . Furthermore, the response of soil microorganisms to tetraconazole can depend on the management of the soils . High doses of tetraconazole can strongly affect the structure of the microbial communities in soil and usually decrease the soil microbial population and the activities of enzymes found in soil .
Safety and Hazards
Tetraconazole is toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propiedades
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-3-(1,1,2,2-tetrafluoroethoxy)propyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2F4N3O/c14-9-1-2-10(11(15)3-9)8(4-22-7-20-6-21-22)5-23-13(18,19)12(16)17/h1-3,6-8,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDARGUHUSPFNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN2C=NC=N2)COC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2F4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034956 | |
| Record name | Tetraconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
Decomposes at 240 °C without boiling | |
| Record name | TETRACONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Readily soluble in 1,2-dichloroethane, acetone, and methanol, In water, 150 mg/L at 20 °C | |
| Record name | TETRACONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.432 at 20 °C | |
| Record name | TETRACONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.35X10-6 mm Hg at 20 °C | |
| Record name | TETRACONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Tetraconazole | |
Color/Form |
Colorless, viscous liquid | |
CAS RN |
112281-77-3 | |
| Record name | Tetraconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112281-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraconazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112281773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8034956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+/-) 2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazole-1-yl)propyl-1,1,2,2-tetrafluoroethylether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (RS)-2-(2,4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)-propyl-1,1,2,2-tetrafluoroethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FGY868T0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TETRACONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Pour point 6 °C | |
| Record name | TETRACONAZOLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7612 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of tetraconazole?
A1: Tetraconazole, a triazole fungicide, inhibits the fungal cytochrome P450 enzyme 14α-demethylase (CYP51) []. This enzyme is crucial for ergosterol biosynthesis, a vital component of fungal cell membranes [].
Q2: How does tetraconazole binding to CYP51 affect fungal cells?
A2: By inhibiting CYP51, tetraconazole disrupts the production of ergosterol, leading to impaired cell membrane formation and function in fungi [, ]. This ultimately leads to growth inhibition and cell death [].
Q3: Are there differences in the way tetraconazole enantiomers interact with CYP51?
A3: Yes, research shows that the R-(+)-enantiomer of tetraconazole exhibits higher binding affinity to CYP51 compared to the S-(−)-enantiomer in both Ustilago maydis and Saccharomyces cerevisiae []. This difference in binding affinity contributes to the stereoselective fungicidal activity of tetraconazole [].
Q4: What is the molecular formula and weight of tetraconazole?
A4: Tetraconazole has a molecular formula of C13H12Cl2FN3O and a molecular weight of 304.15 g/mol.
Q5: How stable is tetraconazole in different environmental conditions?
A5: Studies show tetraconazole degrades relatively rapidly in various matrices:
- Sugar beets (foliage and roots): Half-life of 5 days [].
- Greenhouse cucumbers: Half-life of 7 days [].
- Watermelon: Half-life ranging from 1.36 to 1.55 days [].
Q6: Does processing of food affect tetraconazole residues?
A6: Yes, processing can significantly reduce tetraconazole levels:
- Winemaking: Negligible residues were found in wine due to fermentation and removal during must formation [].
- Onion processing: Boiling resulted in the most significant dissipation (76.9–92.6%) compared to stir-frying and pickling [].
Q7: Is there evidence of resistance development to tetraconazole in fungi?
A7: Yes, studies have reported the emergence of tetraconazole-resistant isolates in several fungal species:
- Cercospora beticola: Resistance development has been observed, with increasing EC50 values over time [, ].
- Stagonosporopsis citrulli: Widespread resistance to tetraconazole, with most isolates exhibiting moderate to high resistance levels [].
- Leptosphaeria maculans: High variation factors and PCR results suggest the presence of resistant isolates [].
Q8: Does exposure to other fungicides affect tetraconazole resistance?
A8: Yes, cross-resistance to other demethylation inhibitor (DMI) fungicides has been observed:
- Cercospora beticola: Isolates resistant to tetraconazole also showed resistance to other DMIs like prothioconazole and difenoconazole [].
- Stagonosporopsis citrulli: High resistance to tetraconazole correlated with resistance to other DMIs like flutriafol, difenoconazole, and prothioconazole [].
Q9: Can exposure to non-fungicidal pesticides induce tetraconazole resistance?
A9: There is evidence suggesting this possibility:
- Alternaria alternata and Fusarium solani: Exposure to the herbicide clethodim led to increased tolerance to tetraconazole in these fungi [].
Q10: What is known about the toxicity of tetraconazole?
A10: While generally considered safe when used according to guidelines, studies have explored potential toxicological effects:
Q11: What analytical techniques are commonly employed for detecting and quantifying tetraconazole?
A11: Several methods are available for tetraconazole analysis:
- Gas chromatography (GC) with electron capture detection (ECD): Widely used for residue analysis in various matrices [, , , , , , , , ].
- Gas chromatography-tandem mass spectrometry (GC-MS/MS): Provides higher sensitivity and selectivity for residue analysis [].
- High-performance liquid chromatography (HPLC) with diode array detection (DAD): Used for enantioselective determination of tetraconazole in various matrices [].
- Enzyme-linked immunosorbent assay (ELISA): Offers a rapid and sensitive method for detecting tetraconazole in fruits and fruit juices [].
Q12: What is the environmental fate of tetraconazole?
A12: Studies indicate that tetraconazole can persist in different environmental compartments:
- Soil: Half-life ranging from 4.1 to 9.8 days [].
- Paddy water: Half-life ranging from 1.7 to 5.1 days [].
- Rice straw: Half-life ranging from 2.1 to 6.3 days [].
Q13: Are there methods to remove tetraconazole from water?
A13: Research highlights the potential of nanomaterials for water treatment:
- Fe-doped TiO2 nanoparticles: Showed promising results in degrading tetraconazole in water samples under direct sunlight [].
Q14: Are there any alternative fungicides to tetraconazole for controlling fungal diseases?
A14: Yes, several alternative fungicides are available, including those belonging to different chemical classes:
- Strobilurins: Examples include azoxystrobin and kresoxim-methyl [, ].
- Succinate dehydrogenase inhibitors (SDHIs): Examples include boscalid and fluopyram [, ].
Q15: What are the advantages and disadvantages of using alternatives compared to tetraconazole?
A15: Alternatives may have:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



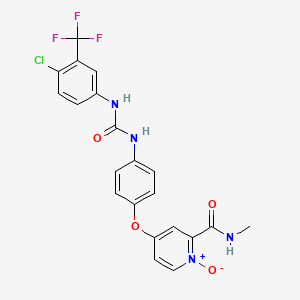
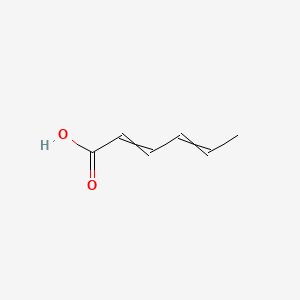
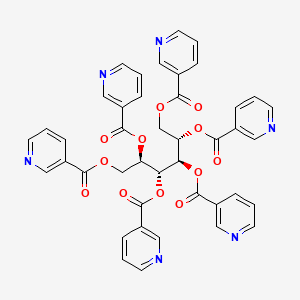
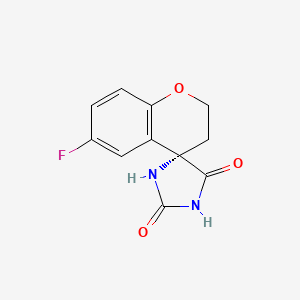


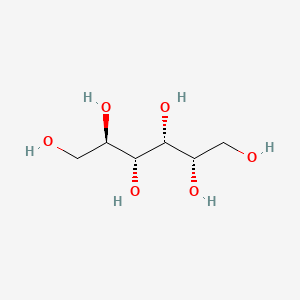
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide](/img/structure/B1682160.png)

![3-[2-[5-[(4-Fluorophenyl)methylsulfamoyl]-2-oxoindol-3-yl]hydrazinyl]benzoic acid](/img/structure/B1682163.png)
